N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide
Description
This compound is a benzothiazole-derived carboxamide featuring a 2-methoxyethyl substituent at the 3-position of the benzothiazole ring and a sulfamoyl group at the 6-position.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-14-13-26-20-12-11-19(32(24,28)29)15-21(20)31-23(26)25-22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H2,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWREXXNWPNVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a foundational element in synthesizing more complex chemical entities.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive functional groups.
Biology
- Antimicrobial Properties : Research indicates potential efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antifungal Activity : The compound has been explored for its antifungal properties, particularly in treating infections resistant to conventional therapies.
- Anticancer Research : Studies are ongoing to evaluate its effectiveness against different cancer cell lines, focusing on mechanisms that may inhibit tumor growth.
Medicine
- Therapeutic Applications : The compound is being investigated for targeting specific enzymes or receptors involved in disease pathways. Its unique structure allows it to interact with biological targets potentially leading to new treatment options.
- Drug Development : Its properties make it a candidate for further research into drug formulations aimed at improving bioavailability and therapeutic efficacy.
Industry
- Material Science : N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide is used in developing new materials such as polymers and coatings due to its unique chemical properties.
- Biocatalysis : The compound has potential applications in biocatalysis, enhancing reaction efficiency and sustainability in industrial processes.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, highlighting its potential as an antimicrobial agent.
-
Anticancer Research :
- In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through specific signaling pathways. Further research is needed to elucidate the detailed mechanisms involved.
-
Material Development :
- The application of this compound in polymer synthesis showed promising results in enhancing material strength and thermal stability, indicating its utility in industrial applications.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between the target compound and similar benzothiazole-carboxamide derivatives:
Structural and Functional Insights
- Substituent Effects: The 2-methoxyethyl group in the target compound and A-836,339 contrasts with chlorophenyl or acetamide groups in other analogs.
- Sulfamoyl vs. Sulfonyl Groups: The 6-sulfamoyl group in the target compound differs from the phenylsulfonyl groups in triazole-thiones . Sulfamoyl is a known pharmacophore in carbonic anhydrase inhibitors, suggesting possible enzyme-targeting applications.
- Tautomerism : Unlike the stable Z-configuration in the target compound, triazole-thiones exhibit tautomerism (thione-thiol equilibrium), which may affect their reactivity and binding modes .
Spectral and Crystallographic Data
- IR spectra of benzothiazole-carboxamides consistently show C=O (1660–1680 cm⁻¹) and C=S (1240–1255 cm⁻¹) stretches, with NH vibrations above 3150 cm⁻¹ .
- Crystallographic data for related compounds (e.g., ’s (Z)-N-[3-(2-methoxyphenyl)-dihydrothiazol-2-ylidene]benzamide) suggest planar geometries stabilized by intramolecular hydrogen bonds, which may apply to the target compound .
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole core : Known for various biological activities.
- Sulfamoyl group : Implicated in antibacterial and anticancer activities.
- Methoxyethyl substituent : Enhances solubility and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C19H22N4O5S
- Molecular Weight : 414.53 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzothiazole moiety has been shown to:
- Inhibit certain enzymes involved in metabolic pathways.
- Modulate receptor activity, potentially affecting signal transduction pathways.
The sulfamoyl group may enhance binding affinity to target proteins, leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays revealed:
- Induction of apoptosis in cancer cell lines.
- Inhibition of cell proliferation in breast and colon cancer models.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial effects against clinical isolates.
- Method : Disc diffusion method was employed.
- Results : Showed significant inhibition zones against tested pathogens.
-
Evaluation of Anticancer Activity :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was utilized to measure cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values in the low micromolar range.
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide?
- Methodology : Use Suzuki-Miyaura cross-coupling reactions for biphenyl carboxamide formation, as demonstrated in analogous compounds (e.g., ). Key steps include:
- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) for aryl-aryl bond formation.
- Solvent/base optimization : Use polar aprotic solvents (e.g., DMF) with cesium carbonate to deprotonate intermediates.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product minimization.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the stereochemical configuration (Z-isomer) of this compound?
- Methodology :
- 1H NMR : Observe coupling constants and splitting patterns for olefinic protons (e.g., δ 6.5–7.5 ppm) to distinguish Z/E isomers.
- NOESY : Detect spatial proximity between the methoxyethyl group and benzothiazole protons to confirm the Z-configuration.
- 13C NMR : Analyze carbonyl (C=O) and sulfamoyl (SO2NH2) chemical shifts for electronic environment consistency .
Q. What strategies are recommended for improving aqueous solubility of this compound for in vitro pharmacological studies?
- Methodology :
- Derivatization : Introduce polar substituents (e.g., hydroxyl or tertiary amine groups) on the biphenyl moiety.
- Co-solvent systems : Use DMSO/PBS (1:9 v/v) or cyclodextrin-based formulations to enhance solubility without destabilizing the compound.
- pH adjustment : Test solubility across pH 6–8 to identify optimal conditions for biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the benzothiazole ring system?
- Methodology :
- X-ray diffraction : Use SHELXL for small-molecule refinement ( ). Key parameters:
- Data collection : High-resolution (<1.0 Å) to resolve sulfamoyl group orientation.
- Hydrogen bonding analysis : Apply Etter’s graph set theory ( ) to map interactions influencing crystal packing.
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and confirm bond lengths/angles .
Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets (e.g., 17β-HSD2)?
- Methodology :
- Molecular docking : Use AutoDock Vina with a homology model of the target enzyme (e.g., based on PDB 4KTV).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions from hydrophobic and electrostatic interactions .
Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically addressed?
- Methodology :
- Metabolic stability assays : Use liver microsomes (human/murine) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to correlate with efficacy.
- Isotope labeling : Synthesize a 14C-labeled analog for tracking metabolite formation via LC-MS/MS .
Q. What role do the sulfamoyl and methoxyethyl groups play in modulating the compound’s pharmacokinetic properties?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs lacking these groups and compare LogP, plasma protein binding, and clearance rates.
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption.
- In silico QSPR models : Train models on ADME datasets to predict bioavailability impacts of substituent modifications .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
